tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate
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Overview
Description
Tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate: It is characterized by its molecular formula C13H19BrN2O3 and a molecular weight of 331.2 g/mol .
Preparation Methods
The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves several steps:
Bromination of Pyridine: Pyridine is reacted with hydrobromic acid to form 6-bromopyridine.
Nucleophilic Substitution: The 6-bromopyridine undergoes a nucleophilic substitution reaction to introduce the propyl group.
Carbamate Formation:
Chemical Reactions Analysis
Tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate: undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially due to the presence of the bromine atom.
Palladium-Catalyzed Reactions: It is used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its ability to act as a nucleophile in substitution reactions. The bromine atom facilitates these reactions by making the pyridine ring more reactive. The carbamate group provides stability and can be hydrolyzed under specific conditions to release the active amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but with a hydroxyl group instead of the propyl group.
Tert-butyl carbamate: Used in similar palladium-catalyzed reactions but lacks the bromopyridinyl group.
Uniqueness
- The presence of the 6-bromopyridin-2-yl group makes tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate unique, providing specific reactivity and stability that are advantageous in various synthetic applications.
Properties
CAS No. |
2763758-77-4 |
---|---|
Molecular Formula |
C13H19BrN2O3 |
Molecular Weight |
331.2 |
Purity |
95 |
Origin of Product |
United States |
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